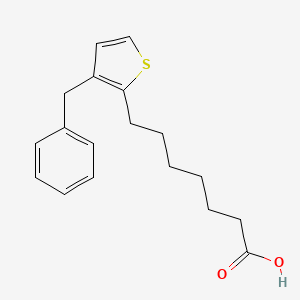
7-(3-Benzylthiophen-2-yl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3-Benzylthiophen-2-yl)heptanoic acid: is an organic compound characterized by a heptanoic acid chain attached to a benzylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Benzylthiophen-2-yl)heptanoic acid typically involves the following steps:
Formation of Benzylthiophene: The benzylthiophene moiety can be synthesized through a Suzuki-Miyaura coupling reaction, where a thiophene derivative is coupled with a benzyl halide in the presence of a palladium catalyst and a base.
Attachment of Heptanoic Acid Chain: The benzylthiophene intermediate is then subjected to a Friedel-Crafts acylation reaction with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3-Benzylthiophen-2-yl)heptanoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
7-(3-Benzylthiophen-2-yl)heptanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(3-Benzylthiophen-2-yl)heptanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Heptanoic Acid: A simpler analog with a seven-carbon chain terminating in a carboxylic acid group.
Benzylthiophene Derivatives: Compounds with similar benzylthiophene moieties but different substituents on the heptanoic acid chain.
Uniqueness
7-(3-Benzylthiophen-2-yl)heptanoic acid is unique due to its specific combination of a benzylthiophene moiety and a heptanoic acid chain, which imparts distinct chemical and biological properties .
Properties
CAS No. |
142422-70-6 |
|---|---|
Molecular Formula |
C18H22O2S |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
7-(3-benzylthiophen-2-yl)heptanoic acid |
InChI |
InChI=1S/C18H22O2S/c19-18(20)11-7-2-1-6-10-17-16(12-13-21-17)14-15-8-4-3-5-9-15/h3-5,8-9,12-13H,1-2,6-7,10-11,14H2,(H,19,20) |
InChI Key |
BLJRTTSMEWRXQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)

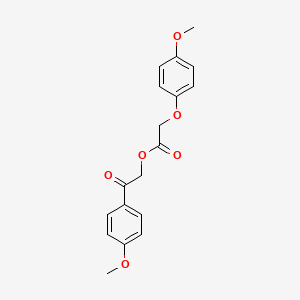
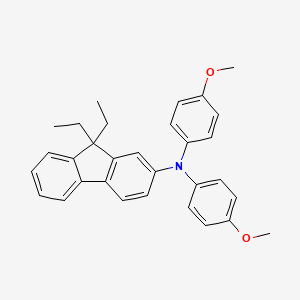
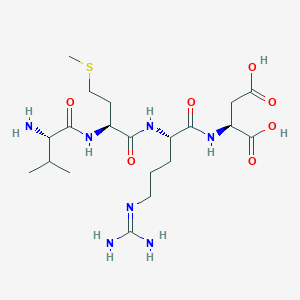
![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)
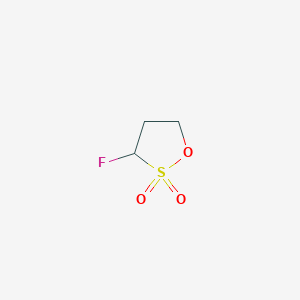
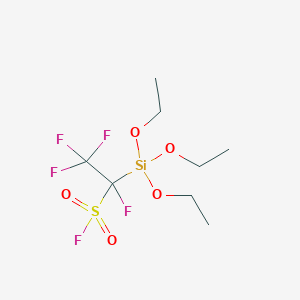
![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)
![4-[Ethyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12538121.png)
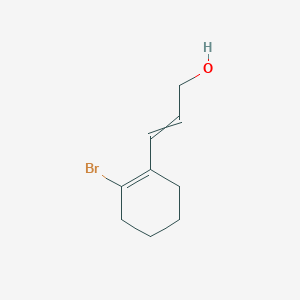
![4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid](/img/structure/B12538139.png)
![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)
